3-Methyl-9H-indeno[2,1-c]pyridin-9-one
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Overview
Description
3-Methyl-9H-indeno[2,1-c]pyridin-9-one is a heterocyclic compound with a molecular formula of C13H9NO. It is a derivative of indeno[2,1-c]pyridin-9-one, characterized by the presence of a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through an intramolecular cyclization to form the indeno[2,1-c]pyridin-9-one core, followed by methylation at the 3-position using methyl iodide and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-9H-indeno[2,1-c]pyridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indeno[2,1-c]pyridin-9-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-9H-indeno[2,1-c]pyridin-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
9H-Indeno[2,1-c]pyridin-9-one: The parent compound without the methyl group.
3,5,7-Trimethyl-9H-indeno[2,1-c]pyridin-9-one: A derivative with additional methyl groups at the 5 and 7 positions.
9H-Indeno[2,1-b]pyridin-9-one: A structural isomer with a different arrangement of the indeno and pyridinone rings.
Uniqueness
3-Methyl-9H-indeno[2,1-c]pyridin-9-one is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a lead compound in drug discovery and its utility in material science .
Properties
Molecular Formula |
C13H9NO |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-methylindeno[2,1-c]pyridin-9-one |
InChI |
InChI=1S/C13H9NO/c1-8-6-11-9-4-2-3-5-10(9)13(15)12(11)7-14-8/h2-7H,1H3 |
InChI Key |
DCPKQEPZPOQXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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